6',7'-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLIN]-1'-AMINE
Overview
Description
6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a triazole ring, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions. The spirocyclic structure is then formed through a series of cyclization and condensation reactions involving isoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6’,7’-DIMETHOXY-4H-1,2,4-TRIAZOL-4-YL-ISOQUINOLIN: Lacks the spirocyclic structure.
6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-CYCLOPENTANE: Lacks the isoquinoline moiety.
Uniqueness
The uniqueness of 6’,7’-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-AMINE lies in its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for greater stability and versatility in chemical reactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6,7-dimethoxy-N-(1,2,4-triazol-4-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-23-14-7-12-9-17(5-3-4-6-17)20-16(13(12)8-15(14)24-2)21-22-10-18-19-11-22/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCQLLMKWOSBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3(CCCC3)N=C2NN4C=NN=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325497 | |
Record name | 6,7-dimethoxy-N-(1,2,4-triazol-4-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663634 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332358-94-8 | |
Record name | 6,7-dimethoxy-N-(1,2,4-triazol-4-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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